molecular formula C14H13NO2 B15067274 2-Phenyl-4,5,6,7-tetrahydro-isoindole-1,3-dione CAS No. 39985-59-6

2-Phenyl-4,5,6,7-tetrahydro-isoindole-1,3-dione

Cat. No.: B15067274
CAS No.: 39985-59-6
M. Wt: 227.26 g/mol
InChI Key: QBGQIMOGHUXVKB-UHFFFAOYSA-N
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Description

2-Phenyl-4,5,6,7-tetrahydro-isoindole-1,3-dione is a heterocyclic compound with the molecular formula C14H13NO2. It is a derivative of isoindole, characterized by a fused ring structure that includes a phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-4,5,6,7-tetrahydro-isoindole-1,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phthalic anhydride with aniline derivatives in the presence of a catalyst, such as acetic acid, under reflux conditions . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-4,5,6,7-tetrahydro-isoindole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

2-Phenyl-4,5,6,7-tetrahydro-isoindole-1,3-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: It finds applications in the production of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Phenyl-4,5,6,7-tetrahydro-isoindole-1,3-dione involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interacting with cellular receptors. The exact pathways and targets depend on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-4,5,6,7-tetrahydro-isoindole-1,3-dione is unique due to its fused ring structure and the presence of a phenyl group, which imparts distinct chemical and biological properties.

Properties

CAS No.

39985-59-6

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

2-phenyl-4,5,6,7-tetrahydroisoindole-1,3-dione

InChI

InChI=1S/C14H13NO2/c16-13-11-8-4-5-9-12(11)14(17)15(13)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2

InChI Key

QBGQIMOGHUXVKB-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=O)N(C2=O)C3=CC=CC=C3

Origin of Product

United States

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